![molecular formula C13H13N3O2 B2811370 4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid CAS No. 924834-90-2](/img/structure/B2811370.png)
4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid
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Overview
Description
“4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid” is a compound with the CAS Number: 861583-66-6 . It has a molecular weight of 228.25 and its IUPAC name is 4-methyl-2-(4-methylphenyl)-5-pyrimidinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H12N2O2/c1-8-3-5-10(6-4-8)12-14-7-11(13(16)17)9(2)15-12/h3-7H,1-2H3,(H,16,17) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Derivative Formation
The chemical compound 4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid and its derivatives have been extensively studied for their potential applications in various scientific research domains. One of the primary areas of interest lies in the synthesis of pyrimidine derivatives, which possess significant biological and chemical properties. For instance, derivatives of pyrimidine-5-carboxylic acids have been synthesized and explored for their fungicidal properties, showcasing the potential of these compounds in agricultural applications (Tumkevičius, Urbonas, & Vainilavicius, 2000).
Biological Activities
Another significant application is found in the exploration of biological activities of pyrimidine derivatives. Research has demonstrated that certain derivatives exhibit antibacterial, antifungal, and antitumor activities. For example, pyrido(2,3-d)pyrimidine-carboxylate derivatives have been synthesized and evaluated for their antibacterial and antitumor efficacy, indicating the potential of these compounds in medicinal chemistry (Shanmugasundaram, Harikrishnan, Aanandini, Kumar, & Sateesh, 2011).
Crystal Structure Analysis
The crystal and molecular structures of certain pyrimidine derivatives also provide insights into their chemical behavior and potential for forming hydrogen-bonded sheets, which is crucial for understanding their interaction mechanisms and designing more effective compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Antimicrobial Activity
Additionally, the antimicrobial activity of specific pyrimidine derivatives against strains like Proteus vulgaris and Pseudomonas aeruginosa has been documented, suggesting their potential application in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Analgesic Properties
Modifications to the pyrimidine structure have also been explored to enhance analgesic properties, illustrating the versatility of this chemical framework in contributing to the development of pain management solutions (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Anti-ulcer Activity
Exploratory research into the anti-ulcer activity of dihydropyrimidines further exemplifies the broad spectrum of potential therapeutic applications, highlighting the compound's role in addressing gastrointestinal disorders (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of related compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
4-methyl-2-(4-methylanilino)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-3-5-10(6-4-8)16-13-14-7-11(12(17)18)9(2)15-13/h3-7H,1-2H3,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWYPQPESCARCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=N2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid |
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